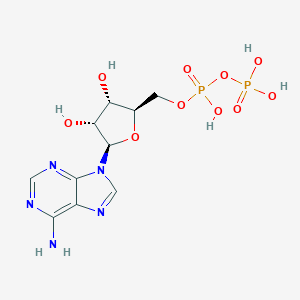

Adenosine 5'-diphosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adenosine-5’-diphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of ATP synthases to convert adenosine triphosphate into adenosine-5’-diphosphate . Chemical synthesis can involve the use of protected nucleosides and selective phosphorylation reactions .

Industrial Production Methods

Industrial production of adenosine-5’-diphosphate often employs large-scale enzymatic processes due to their efficiency and specificity. These processes typically involve the use of ATP synthases or other related enzymes to catalyze the conversion of precursor molecules into adenosine-5’-diphosphate .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine-5’-diphosphate undergoes various chemical reactions, including:

Phosphorylation and Dephosphorylation: It can be phosphorylated to form adenosine triphosphate or dephosphorylated to form adenosine monophosphate.

Hydrolysis: It can be hydrolyzed to produce adenosine monophosphate and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: Typically involves ATP synthases or other kinases under physiological conditions.

Hydrolysis: Can occur under acidic or basic conditions, often catalyzed by specific enzymes such as ATPases.

Major Products

Adenosine Triphosphate: Formed through phosphorylation reactions.

Adenosine Monophosphate: Formed through hydrolysis or dephosphorylation reactions.

Wissenschaftliche Forschungsanwendungen

Biochemical Role in Energy Metabolism

ADP plays a vital role in cellular energy transfer. It is primarily involved in the conversion of energy through its interconversion with ATP (adenosine triphosphate) and AMP (adenosine monophosphate). The processes of substrate-level phosphorylation, oxidative phosphorylation, and photophosphorylation are essential for ATP regeneration from ADP:

- Substrate-Level Phosphorylation : Direct transfer of phosphate to ADP from a phosphorylated intermediate.

- Oxidative Phosphorylation : Occurs in mitochondria during cellular respiration.

- Photophosphorylation : Takes place in chloroplasts during photosynthesis.

Table 1: Energy Conversion Processes Involving ADP

| Process | Description | Location |

|---|---|---|

| Substrate-Level Phosphorylation | Direct phosphorylation of ADP | Cytoplasm |

| Oxidative Phosphorylation | ATP synthesis via electron transport chain | Mitochondria |

| Photophosphorylation | ATP synthesis using light energy | Chloroplasts |

Role in Platelet Aggregation

ADP is a critical factor in hemostasis, primarily through its role in platelet aggregation. It activates platelets via the P2Y12 receptor, which is essential for clot formation. This mechanism is particularly important in cardiovascular medicine:

- Case Study : A study demonstrated that inhibiting the P2Y12 receptor with Clopidogrel significantly reduced platelet aggregation induced by ADP, highlighting its role in thrombotic disorders .

Table 2: Effects of ADP on Platelet Function

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Platelet Activation | Binding to P2Y12 receptors | Thrombosis prevention |

| Aggregation Enhancement | Increased calcium influx and granule release | Myocardial infarction treatment |

Therapeutic Applications in Wound Healing

Recent research has shown that ADP can enhance wound healing processes, particularly in diabetic models. It promotes tissue repair by stimulating fibroblast proliferation and collagen deposition:

- Case Study : In a study involving diabetic mice, local application of ADP accelerated wound healing by increasing TGF-β production and reducing inflammatory markers .

Table 3: ADP's Impact on Wound Healing

| Parameter | Control Group (No ADP) | ADP Treatment Group |

|---|---|---|

| Wound Closure Time | 14 days | 7 days |

| Collagen Deposition | Low | High |

| TGF-β Levels | Low | Elevated |

Applications in Research and Diagnostics

ADP is also utilized as a standard reference compound in various biochemical assays, including those measuring platelet function:

- Analytical Methods : Techniques such as chromatography and flow cytometry often use ADP to calibrate responses related to platelet activation .

Table 4: Research Applications of ADP

Wirkmechanismus

Adenosine-5’-diphosphate exerts its effects primarily through its role in energy transfer within cells. It interacts with various enzymes, such as ATP synthases and ATPases, to facilitate the conversion between adenosine triphosphate and adenosine monophosphate . This conversion is crucial for maintaining cellular energy balance and supporting various metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine Triphosphate: Contains one additional phosphate group compared to adenosine-5’-diphosphate.

Adenosine Monophosphate: Contains one fewer phosphate group compared to adenosine-5’-diphosphate.

Adenosine-5’-[gamma-thio]triphosphate: A modified form of adenosine triphosphate with a sulfur atom replacing one of the oxygen atoms in the phosphate group.

Uniqueness

Adenosine-5’-diphosphate is unique in its ability to act as both a donor and acceptor of phosphate groups, making it a central molecule in cellular energy transfer . Its interactions with specific purinergic receptors also distinguish it from other nucleotides, particularly in its role in platelet activation and blood clotting .

Biologische Aktivität

Adenosine 5'-diphosphate (ADP) is a crucial nucleotide that plays significant roles in various biological processes, particularly in hemostasis and cellular signaling. This article delves into the biological activity of ADP, examining its mechanisms, effects on platelets, and implications in therapeutic contexts.

Overview of ADP

ADP is a nucleotide composed of adenine, ribose, and two phosphate groups. It is primarily known for its role in energy transfer within cells, functioning as an energy carrier and a substrate for ATP synthesis. Beyond its metabolic functions, ADP is a key player in platelet aggregation and vascular biology.

ADP exerts its biological effects primarily through purinergic receptors located on the surface of platelets and other cell types. The two main receptors involved are:

- P2Y1 : A G-protein-coupled receptor that mediates platelet activation leading to aggregation.

- P2Y12 : Another G-protein-coupled receptor that plays a critical role in stabilizing platelet aggregation and is a target for antiplatelet drugs.

Table 1: Receptor Interaction and Effects

| Receptor | Type | Function |

|---|---|---|

| P2Y1 | G-protein-coupled receptor | Initiates platelet aggregation |

| P2Y12 | G-protein-coupled receptor | Stabilizes platelet aggregation |

| P2X1 | ATP-gated ion channel | Mediates calcium influx during activation |

Biological Effects

- Platelet Aggregation : ADP is released from activated platelets and damaged tissues, promoting further platelet activation and aggregation. This process is vital for the formation of a stable blood clot .

- Wound Healing : Research indicates that ADP facilitates wound healing processes in diabetic mice by enhancing vascular responses and promoting cellular activities necessary for tissue repair .

- Vascular Response : ADP influences vascular tone and can act as a vasoconstrictor under certain conditions. It modulates blood flow by affecting smooth muscle contraction and endothelial function .

Case Study 1: ADP in Platelet Function

A study investigated the effects of ADP on human platelets, revealing that ADP-induced aggregation is dependent on the activation of P2Y receptors. It was found that the inhibition of these receptors could significantly reduce the aggregation response, highlighting their potential as therapeutic targets for preventing thrombotic events .

Case Study 2: Therapeutic Implications

In patients with cardiovascular diseases, blocking the P2Y12 receptor with specific antagonists (e.g., clopidogrel) has been shown to reduce the risk of heart attacks by preventing excessive platelet aggregation driven by ADP . This underscores the clinical relevance of understanding ADP's biological activity.

Research Findings on Inhibition Mechanisms

Recent studies have explored inhibitors of ecto-5'-nucleotidase (CD73), which converts AMP to adenosine, thus influencing ADP levels indirectly. Inhibitors such as adenosine 5'-(α,β-methylene)diphosphate sodium salt have shown promise in reversing drug resistance in cancer cells by modulating adenosine production pathways .

Eigenschaften

CAS-Nummer |

18389-49-6 |

|---|---|

Molekularformel |

C10H15N5O10P2 |

Molekulargewicht |

427.20 g/mol |

IUPAC-Name |

[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1 |

InChI-Schlüssel |

KMMUGNLCCYOIEC-KSYZLYKTSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Isomerische SMILES |

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |

Key on ui other cas no. |

18389-49-6 58-64-0 |

Physikalische Beschreibung |

Solid |

Synonyme |

5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.